

Dryocrassin ABBA as a potential lead compound for drug discovery

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Compound of Interest

Compound Name: *Dryocrassin ABBA*

Cat. No.: *B084698*

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Dryocrassin ABBA: A Promising Lead Compound for Drug Discovery

Application Notes and Protocols for Researchers

Dryocrassin ABBA, a phloroglucinol derivative isolated from the rhizome of *Dryopteris crassirhizoma*, has emerged as a compelling natural product with significant potential in drug discovery. Possessing a diverse range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties, **Dryocrassin ABBA** presents a valuable scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its demonstrated bioactivities, detailed experimental protocols for its evaluation, and visualizations of its mechanisms of action to support further research and development.

Biological Activities and Quantitative Data

Dryocrassin ABBA has been shown to be effective against a variety of pathogens and cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: Antiviral Activity of **Dryocrassin ABBA**

Virus Target	Assay System	Metric	Value	Reference
Amantadine-resistant H5N1 Avian Influenza Virus	In vivo (mouse model)	Survival Rate (33 mg/kg)	87%	[1] [2]
Amantadine-resistant H5N1 Avian Influenza Virus	In vivo (mouse model)	Survival Rate (18 mg/kg)	80%	[1] [2]
Amantadine-resistant H5N1 Avian Influenza Virus	In vivo (mouse model)	Survival Rate (12.5 mg/kg)	60%	[1] [2]
H5N1 Influenza Virus Neuraminidase	In vitro	IC50	18.59 ± 4.53 µM	[3]
H7N9 Influenza Virus Neuraminidase (Anhui strain)	In vitro	IC50	3.6 µM	[4]
SARS-CoV-2 Main Protease (Mpro)	In vitro	IC50	Not explicitly stated, but showed dose-dependent inhibition	[3]
SARS-CoV	In vitro (Vero cells)	IC50	0.80 ± 0.07 µM	[3]
MERS-CoV	In vitro (Vero cells)	IC50	Not explicitly stated, but showed inhibitory activity	[3]

Table 2: Anticancer Activity of **Dryocrassin ABBA**

Cell Line	Cancer Type	Assay	Metric	Concentration	Result	Reference
HepG2	Human Hepatocellular Carcinoma	MTT Assay	Cell Viability	25 µg/mL	68%	[5]
HepG2	Human Hepatocellular Carcinoma	MTT Assay	Cell Viability	50 µg/mL	60%	[5]
HepG2	Human Hepatocellular Carcinoma	MTT Assay	Cell Viability	75 µg/mL	49%	[5]

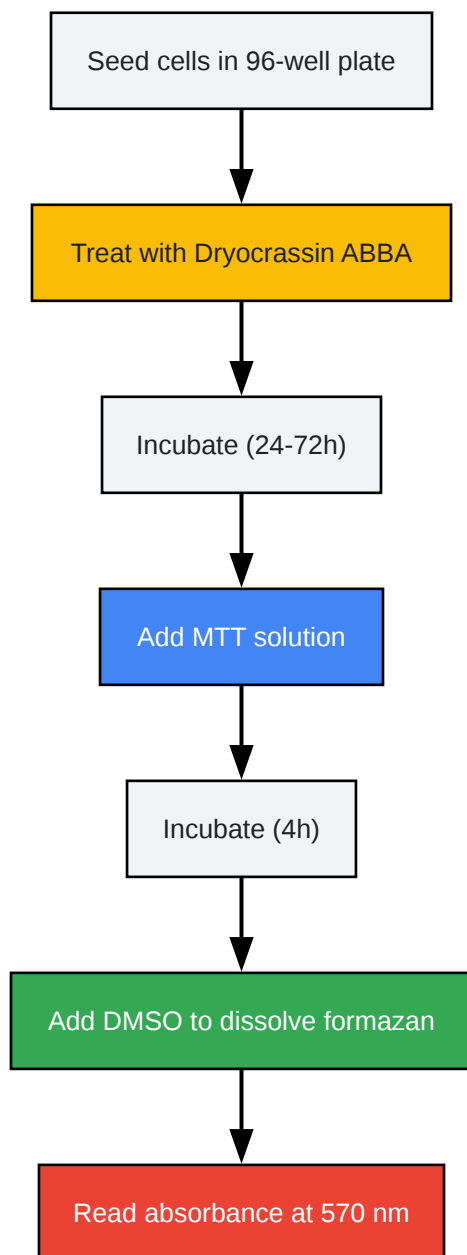
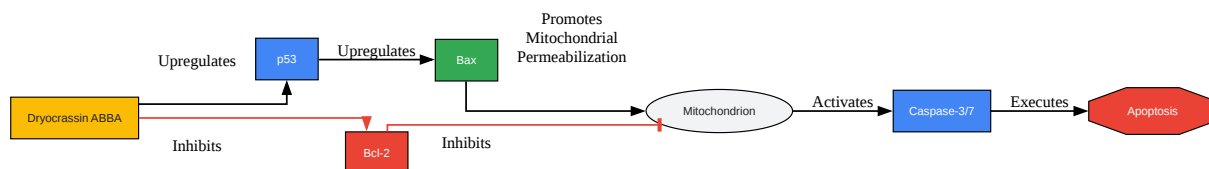
Table 3: Antimicrobial and Antifungal Activity of **Dryocrassin ABBA**

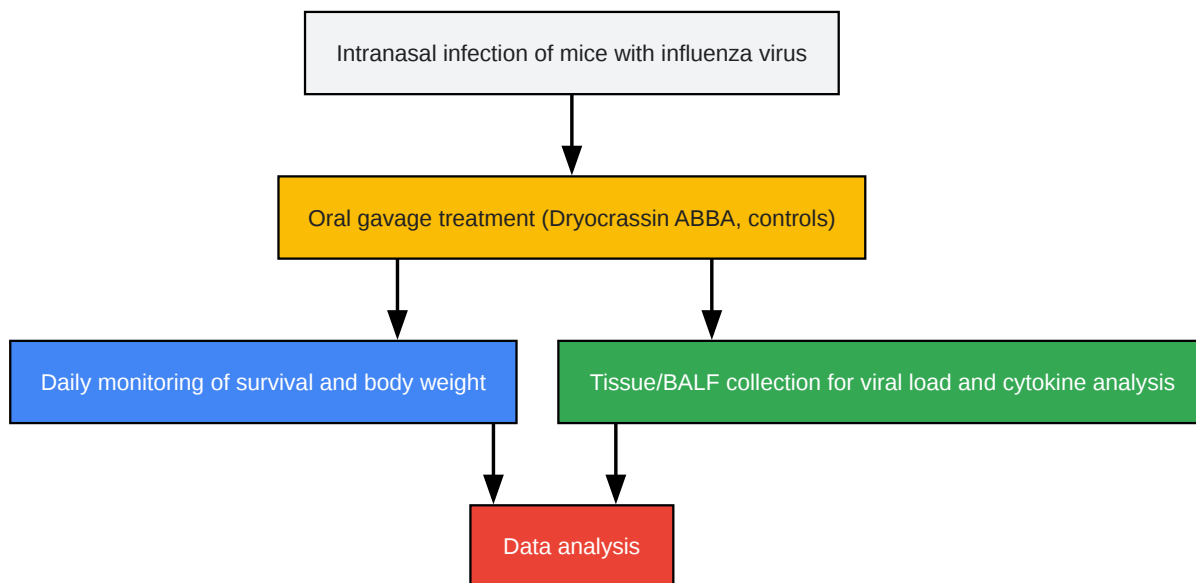
Organism	Target	Assay	Metric	Concentration	Result	Reference
Staphylococcus aureus	Sortase A (SrtA)	FRET Assay	Inhibition	Not specified	Significant attenuation of catalytic activity	[5]
Fusarium oxysporum	Mycelial Growth	In vitro	Inhibition Rate	2 g/L	93.13%	[6]

Mechanism of Action: Signaling Pathways

Dryocrassin ABBA exerts its biological effects through various mechanisms. In cancer cells, it induces apoptosis via a caspase-dependent mitochondrial pathway. Its antiviral activity against

influenza virus involves the inhibition of neuraminidase, while against coronaviruses, it targets the main protease.





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